7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Description

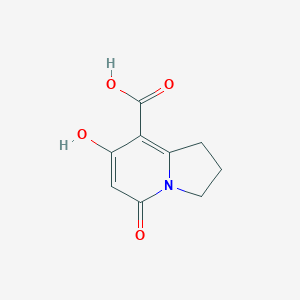

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS: 116993-46-5) is a bicyclic heterocyclic compound with the molecular formula C₉H₉NO₄ and a molar mass of 195.17 g/mol. Its structure features a fused indolizine core substituted with hydroxyl (-OH), ketone (-C=O), and carboxylic acid (-COOH) groups at positions 7, 5, and 8, respectively. Key physicochemical properties include:

- Density: 1.59 ± 0.1 g/cm³ (predicted)

- Melting Point: 259°C (decomposition)

- Boiling Point: 349.2 ± 42.0°C (predicted)

- pKa: 4.50 ± 1.00 (predicted), indicating moderate acidity influenced by the carboxylic acid and hydroxyl groups .

The compound is used in pharmaceutical research, particularly as a precursor in synthesizing camptothecin derivatives, which exhibit antineoplastic activity . Its reactivity is governed by the electron-withdrawing ketone and carboxylic acid groups, enabling participation in condensation and alkylation reactions.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-6-4-7(12)10-3-1-2-5(10)8(6)9(13)14/h4,11H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOJMCVODLJGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=O)N2C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid typically involves multi-step organic reactions One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indolizine ring

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using catalysts to increase yield and efficiency. Large-scale production would also focus on cost-effective and environmentally friendly processes, possibly incorporating green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield 7-oxo-5-oxo-1,2,3,5-tetrahydroindoliz

Biological Activity

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

IUPAC Name: 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylic acid

Molecular Formula: CHN\O

Molecular Weight: 195.17 g/mol

CAS Number: 116993-46-5

Purity: ≥95%

Structural Representation

The structural formula of the compound can be represented as follows:

Safety Information

The compound is classified with the following hazard statements:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

Precautionary measures include wearing protective gloves and eye protection during handling.

Anticancer Activity

Research has indicated that derivatives of tetrahydroindolizine compounds exhibit significant anticancer properties. For instance, studies involving analogues of 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine showed varying degrees of cytotoxicity against cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example:

- Enzyme Inhibition: Some studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that tetrahydroindolizine derivatives may have neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and exhibit antioxidant activity.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of tetrahydroindolizine derivatives resulted in reduced oxidative stress markers and improved cognitive function. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine involves multi-step organic reactions starting from commercially available precursors. Notable methods include:

- Cyclization Reactions: Utilizing various catalysts to promote cyclization to form the indolizine ring.

- Functional Group Modifications: Post-synthetic modifications to enhance biological activity or solubility.

Table 2: Synthesis Routes for Tetrahydroindolizines

| Synthesis Route | Yield (%) | Key Reagents |

|---|---|---|

| Cyclization of substituted benzoates | 20–30 | Acids/Catalysts |

| Reduction of corresponding ketones | 15–25 | Reducing agents |

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

*Calculated based on molecular formula.

Key Differences and Implications

(a) Substituent Effects on Reactivity and Solubility

- Chlorine’s electron-withdrawing nature may also alter reaction kinetics in further functionalization .

- Ester Derivatives : Methyl or ethyl esters (e.g., methyl 7-chloro-5-oxo-carboxylate) replace the carboxylic acid with ester groups (-COOCH₃/-COOCH₂CH₃), reducing acidity (higher pKa) and improving lipid solubility. These derivatives are critical for prodrug strategies .

- Amino-Phenyl Substitutions: The 7-(2-fluoro-4-methoxy-phenylamino) derivative introduces a bulky aromatic group, likely influencing steric interactions in biological systems. Such modifications are explored for selective targeting in drug design .

Q & A

Q. What are the established synthetic routes for 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid?

The compound can be synthesized via palladium-catalyzed arylation and heteroatom insertion strategies. For example, similar tetrahydroindolizine derivatives (e.g., 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines) are synthesized by reacting precursors like 6,7-dihydroindolizine-8(5H)-one with aryl halides in the presence of a palladium catalyst and base. Reaction conditions typically involve refluxing in solvents like dichloromethane, followed by purification via recrystallization .

Key Methodological Steps :

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups at δ 10–12 ppm). confirms carbonyl (C=O) signals near δ 170–180 ppm .

- HRMS : Exact mass analysis verifies the molecular formula (e.g., C₁₀H₁₁NO₄ for methyl ester derivatives) .

- IR Spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O stretch at 1650–1750 cm⁻¹) .

Advanced Research Questions

Q. What strategies improve the regioselectivity of functionalization in tetrahydroindolizine derivatives?

Regioselectivity can be enhanced by:

- Protecting Groups : Temporarily blocking reactive sites (e.g., hydroxyl or carboxylic acid groups) to direct functionalization to specific positions .

- Catalytic Systems : Tailoring palladium/ligand combinations to favor cross-coupling at less sterically hindered positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and influence reaction pathways .

Example : In the synthesis of 3-aryl-8-oxo-tetrahydroindolizines, electron-deficient aryl halides show higher reactivity at the C3 position due to electronic effects .

Q. How do structural modifications (e.g., esterification) impact the physicochemical properties of this compound?

Esterification of the carboxylic acid group (e.g., methyl ester derivatives) increases lipophilicity, altering solubility and bioavailability. For instance:

- Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate (C₁₆H₁₆N₂O₃) exhibits improved membrane permeability compared to the free acid form .

- Analytical Validation : Compare logP values (via HPLC) and solubility profiles (in polar vs. nonpolar solvents) to quantify these changes .

Q. What are the challenges in analyzing tautomeric or keto-enol equilibria in this compound?

The presence of hydroxyl and carbonyl groups may lead to tautomerism. Challenges include:

- Dynamic Equilibrium : Rapid interconversion between tautomers complicates NMR analysis. Low-temperature NMR or isotopic labeling (e.g., in D₂O) can stabilize specific forms .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict the most stable tautomer, guiding experimental interpretations .

Q. How can synthetic byproducts or impurities be identified and minimized?

- Chromatographic Methods : HPLC or GC-MS detects impurities (e.g., unreacted starting materials or side products).

- Process Optimization : Adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives to ensure complete reaction) .

- Recrystallization : Use solvent systems like DMF/acetic acid to isolate pure crystalline products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.